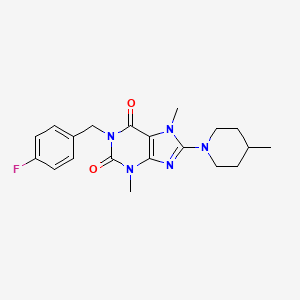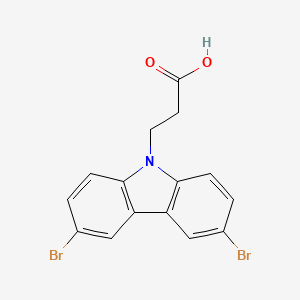
3-(3,6-dibromo-9H-carbazol-9-yl)propanoic acid
Vue d'ensemble
Description
“3-(3,6-dibromo-9H-carbazol-9-yl)propanoic acid” is a compound with the CAS Number: 301807-41-0 and a molecular weight of 397.07 . It is a solid substance stored in dry conditions at 2-8°C . The compound is used as a molecular building block .
Molecular Structure Analysis
The molecular formula of “3-(3,6-dibromo-9H-carbazol-9-yl)propanoic acid” is C15H11Br2NO2 . The InChI Code is 1S/C15H11Br2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) .Chemical Reactions Analysis
The compound has been used in the fabrication of solar cells . It has been proposed as a substitute for PEDOT:PSS in the hole transport layer of solar cells .Physical And Chemical Properties Analysis
The compound is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 397.07 .Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound has shown potential in the field of solar cell fabrication . It has been proposed as a substitute for PEDOT:PSS in the hole transport layer of solar cells . The use of this compound has led to efficiencies as high as 19.51% , suggesting that it may have a promising future in this field.
Propriétés
IUPAC Name |
3-(3,6-dibromocarbazol-9-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOBLCSKMUWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CCC(=O)O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



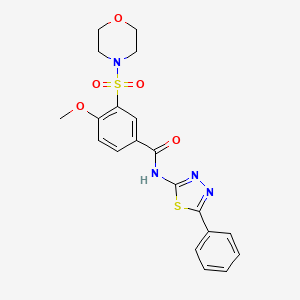
![4-chloro-N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B3570160.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3570168.png)
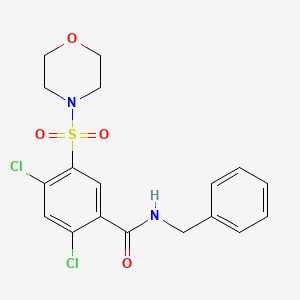

![3-[(4-methylbenzoyl)amino]phenyl 2-chloro-5-(1-piperidinylsulfonyl)benzoate](/img/structure/B3570179.png)
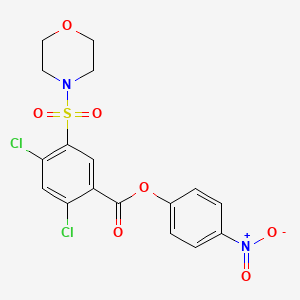
![2-bromo-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3570188.png)
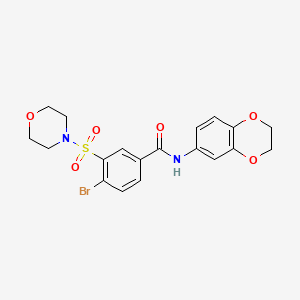
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3570209.png)
![N-[1-benzyl-3-(4-bromophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3570225.png)
![diethyl 2-[(2-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3570234.png)
![2-(4-chlorophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3570249.png)
